molecular formula C20H12ClN5 B14992470 6-(4-Chlorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine CAS No. 876710-45-1

6-(4-Chlorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B14992470
CAS No.: 876710-45-1
M. Wt: 357.8 g/mol
InChI Key: LFXPSGYQGHCSAA-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that features a triazolophthalazine core structure. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using hydrazine derivatives and phthalic anhydride.

    Condensation Reactions: Involving pyridine derivatives and chlorophenyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The compound may participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

6-(4-Chlorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 6-(4-Chlorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-a]phthalazine
  • 6-(4-Chlorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-a]phthalazine
  • 6-(4-Chlorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b]phthalazine

Uniqueness

6-(4-Chlorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine may exhibit unique properties compared to its analogs, such as:

  • Specificity : Higher specificity for certain biological targets.
  • Potency : Greater potency in its biological effects.
  • Stability : Enhanced chemical stability under various conditions.

Properties

CAS No.

876710-45-1

Molecular Formula

C20H12ClN5

Molecular Weight

357.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C20H12ClN5/c21-15-7-5-13(6-8-15)18-16-3-1-2-4-17(16)20-24-23-19(26(20)25-18)14-9-11-22-12-10-14/h1-12H

InChI Key

LFXPSGYQGHCSAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3C4=CC=NC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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